德雷沃根宁 A

描述

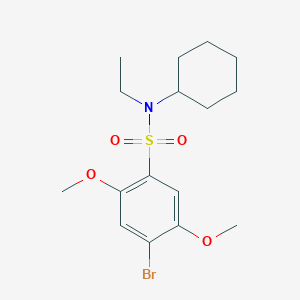

Molecular Structure Analysis

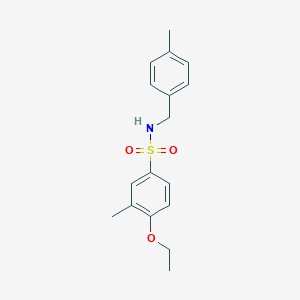

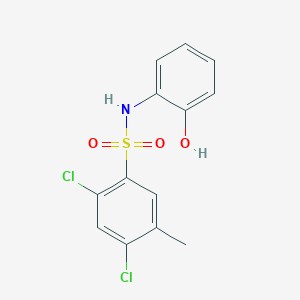

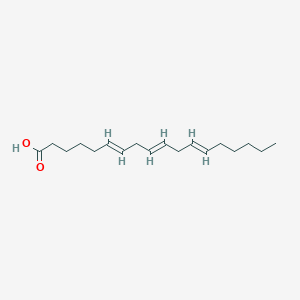

Drevogenin A has a molecular formula of C28H42O7 and a molecular weight of 490.64 . Its structure includes various functional groups such as acetoxy and hydroxy groups .Physical And Chemical Properties Analysis

Drevogenin A is a powder with a molecular weight of 490.629 and a density of 1.2±0.1 g/cm3 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学研究应用

药理学潜力和机制

德雷沃根宁 A,一种已知的类固醇皂苷,在临床前研究中显示出广泛的药理学潜力。其活性跨越抗癌、心血管保护、抗糖尿病、神经保护、免疫调节、雌激素和皮肤保护作用。其机制涉及诱导细胞凋亡、抑制恶性转化、减少氧化应激、预防炎症事件、促进细胞分化/增殖和调节 T 细胞免疫反应。具体作用包括调节细胞死亡途径、拮抗肿瘤转移、改善抗氧化状态、抑制脂质过氧化以及通过雌激素受体 (ER) 级联和转录因子 PPARγ 驱动细胞生长/分化 (Chen et al., 2015)。

神经学应用

在神经学研究领域,与德雷沃根宁 A 相关的化合物,如德布林,已与脑形态发生有关。德布林亚型的表达模式在发育中的大脑中在空间和时间上受到调节。它们与肌动蛋白丝的相互作用以及与肌钙蛋白竞争结合表明在神经元形态发生中起作用,可能提供对神经元形状和功能调控的见解 (Shirao, 1995)。

心血管研究

光遗传学,一个利用光刺激来控制细胞功能的领域,已认识到在心血管研究中的潜力。心脏光遗传学可能有助于模拟心脏病,了解疾病进展机制,并为心律失常等心脏异常引入新的疗法。它还为药物开发中的心脏毒性筛选提供高通量数据工具,并破译细胞信号中信号部分的动态作用 (Joshi et al., 2020)。

作用机制

Target of Action

Drevogenin A is a natural product of Dregea, Asclepiadaceae . It has been found to exhibit a range of physiological activities, including antimicrobial and antitumor effects . .

Mode of Action

It has been suggested that it can inhibit the growth of various Gram-positive and Gram-negative bacteria, and exert cytotoxic effects on certain tumor cells . More research is needed to elucidate the exact mechanisms by which Drevogenin A interacts with its targets.

Biochemical Pathways

Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways

Pharmacokinetics

It’s known that the compound is typically extracted from natural plants such as dregea or asclepiadaceae . The complexity of its extraction process suggests that its bioavailability may be influenced by the extraction method used.

Result of Action

Drevogenin A has been shown to exhibit in vitro and in vivo antitumor activity in Ehrlich ascites carcinoma (EAC) tumor-bearing mice . The compound decreased tumor volume, packed cell volume, and viable cell count, and increased the non-viable cell count of the EAC tumor-bearing mice . It also decreased the hepatic lipid peroxidation level and enhanced superoxide dismutase and catalase level in tumor-bearing mice .

Action Environment

The action of Drevogenin A may be influenced by various environmental factors. It’s worth noting that the extraction of Drevogenin A from natural sources could be influenced by environmental conditions, which in turn may affect the compound’s properties and effects .

属性

IUPAC Name |

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYFPJYRFFDDKS-GJULNNQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O)C)[C@@]4([C@]1([C@H](CC4)C(=O)C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906410 | |

| Record name | 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drevogenin A | |

CAS RN |

10163-83-4 | |

| Record name | Drevogenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Drevogenin A and where is it found?

A1: Drevogenin A is a pregnane derivative, a class of organic compounds with a steroid nucleus, found in the seeds of the Dregea plant species, specifically Dregea abyssinica and Dregea volubilis. [, ] These plants are known to be rich sources of various glycosides, with Drevogenin A being one of the aglycones found after hydrolysis. []

Q2: What is the structure of Drevogenin A?

A2: Drevogenin A is a derivative of Drevogenin P, specifically the 11-O-acetyl-12-O-isovaleryl derivative. [] This means that Drevogenin A has an acetyl group attached to the oxygen at the 11th carbon and an isovaleryl group attached to the oxygen at the 12th carbon of the Drevogenin P structure. [] Drevogenin P itself has been determined to be 3β, 11α, 12β, 14β-tetrahydroxy-20-oxo-Δ5-pregnene. []

Q3: How was the structure of Drevogenin A confirmed?

A3: The structure of Drevogenin A was confirmed through a series of chemical conversions and spectroscopic analyses. One method involved converting Drevogenin A to 3β, 11α, 12β-trihydroxy-5α-etianic acid. This was achieved through acetylation, hydrogenation, dehydration, haloform reaction, and alkaline hydrolysis. [] The resulting acid was then compared to a synthetically produced sample derived from hecogenin, and their identities were confirmed. [] Further confirmation was obtained by converting 3-O-acetyl-drevogenin A. []

Q4: What other Drevogenins are found alongside Drevogenin A?

A4: Besides Drevogenin A, other related Drevogenins have been isolated from the Dregea species. These include Drevogenin B, D, and P. [, ] Drevogenin B is the 11-O-acetyl derivative of Drevogenin P. [] Drevogenin D has been proposed to be 3β,11β,12β,14β,20ζ-pentahydroxy-Δ5-pregnene. [] Interestingly, all identified glycosides in Dregea abyssinica are derived from Drevogenin P and D. []

Q5: What is the significance of the different acyl groups attached to Drevogenins?

A5: The different acyl groups, such as acetyl, isovaleryl, α-hydroxyisovaleryl, and tiglyl, attached to the Drevogenins contribute to the structural diversity of these compounds. [] This variation likely influences their physicochemical properties and potentially their biological activities. Further research is needed to fully understand the specific implications of these different acyl groups.

Q6: What sugars are found linked to Drevogenins in glycosides?

A6: Drevogenins, including Drevogenin A, are often found linked to various sugars, forming glycosides. Identified sugars include D-cymarose, asclepobiose, pachybiose, drebyssobiose, and "sugar T." [] Some of these sugars, like drebyssobiose, are disaccharides containing 3-O-methyl-6-deoxy-allose linked to a 2-deoxyhexose. [] The specific sugar moieties and their linkage positions likely influence the overall properties and biological activities of the glycosides.

Q7: Has Drevogenin A shown any promising biological activity?

A7: While Drevogenin A itself has not been extensively studied for its biological activity, a closely related compound, Drevogenin D, has demonstrated potential anticataract activity. [] In a study using a selenite-induced cataract model in rat lenses, Drevogenin D exhibited antioxidant properties and reversed the detrimental effects of oxidative stress, a key factor in cataract development. []

Q8: What is the connection between Drevogenin A and the compound "JACOBS'schen Kohlenwasserstoff"?

A8: Drevogenin A, when dehydrogenated with selenium, yields a specific hydrocarbon. [] This hydrocarbon was found to be identical to "JACOBS'schen Kohlenwasserstoff," a compound first obtained by Jacobs and colleagues by dehydrogenating the alkaloids jervine and veratramine. [] This finding provides structural insights and suggests potential biogenetic relationships between these different classes of natural products.

Q9: Are there any known pharmacological studies on Drevogenins?

A9: Yes, pharmacological studies have been conducted on Drevogenins, specifically on Drevogenins I and II, which are structurally related to Drevogenin A. [, ] These studies focused on their neuropharmacological effects in mice. Results showed that Drevogenins I and II at a dose of 20 mg/kg body weight significantly impacted gross behavioral parameters such as gripping strength, muscle tone, and muscle coordination. [] This suggests potential applications for Drevogenins in the context of neurological function and warrants further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)